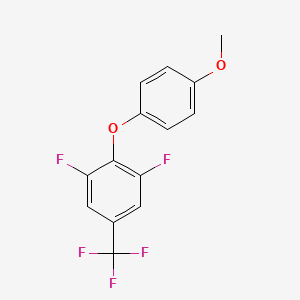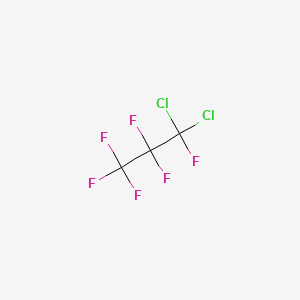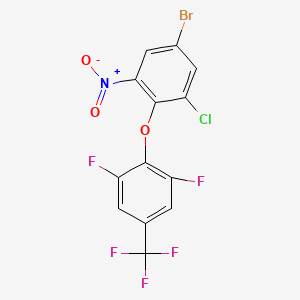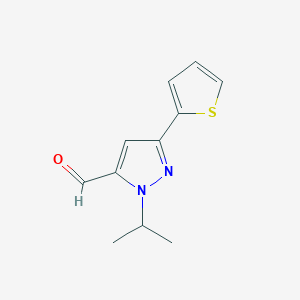
1,3-Difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic ethers. This compound features a benzene ring substituted with fluorine, methoxyphenoxy, and trifluoromethyl groups. Such compounds are often of interest in various fields of chemistry and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps:
Starting Materials: The synthesis may start with a fluorinated benzene derivative.
Substitution Reactions: Introduction of the methoxyphenoxy group can be achieved through nucleophilic aromatic substitution.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: Reduction reactions can target the aromatic ring or the substituents.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while substitution of fluorine atoms can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of pharmaceuticals or agrochemicals.
Medicine: Investigated for its biological activity and potential therapeutic effects.
Industry: Utilized in the production of advanced materials or as a specialty chemical.
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Difluoro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)benzene: Similar structure but with a hydroxy group instead of a methoxy group.
1,3-Difluoro-2-(4-methoxyphenoxy)-4-(trifluoromethyl)benzene: Similar structure but with different substitution patterns.
Uniqueness
1,3-Difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The combination of fluorine, methoxy, and trifluoromethyl groups can impart unique characteristics such as increased lipophilicity and metabolic stability.
Propiedades
Fórmula molecular |
C14H9F5O2 |
|---|---|
Peso molecular |
304.21 g/mol |
Nombre IUPAC |
1,3-difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9F5O2/c1-20-9-2-4-10(5-3-9)21-13-11(15)6-8(7-12(13)16)14(17,18)19/h2-7H,1H3 |
Clave InChI |
SDEXNNPBFWAFPM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B15291800.png)
![(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B15291804.png)
![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15291808.png)






![2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile](/img/structure/B15291871.png)
![2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid](/img/structure/B15291872.png)

